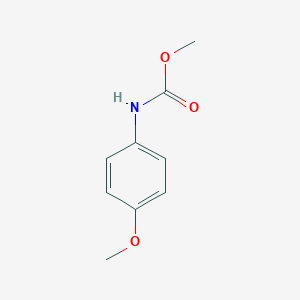
Methyl N-(4-methoxyphenyl)carbamate
Vue d'ensemble
Description
Methyl N-(4-methoxyphenyl)carbamate is a compound of interest in various fields of chemistry and materials science due to its unique properties and potential applications. Research has explored its synthesis, molecular structure, chemical reactions, and both physical and chemical properties to understand and utilize its capabilities better.
Synthesis Analysis
Research into the synthesis of Methyl N-(4-methoxyphenyl)carbamate involves exploring non-phosgene routes for safer and more environmentally friendly processes. For instance, the methoxycarbonylation of aniline with dimethyl carbonate represents a typical non-phosgene route, demonstrating the compound's synthesis from simpler precursors under mild conditions (Liu Qifeng, 2003).
Molecular Structure Analysis
The molecular structure of Methyl N-(4-methoxyphenyl)carbamate has been elucidated using various spectroscopic methods, including X-ray crystallography. These studies provide insights into the compound's conformation, bonding, and interactions, crucial for understanding its reactivity and properties (Yin‐Xiang Lu, 2011).
Chemical Reactions and Properties
Research on Methyl N-(4-methoxyphenyl)carbamate includes studies on its chemical reactivity, highlighting its potential in synthetic chemistry for producing various derivatives and functionalized compounds. These studies often explore reactions under different conditions to optimize yields and selectivity (A. V. Velikorodov, 2016).
Physical Properties Analysis
The physical properties of Methyl N-(4-methoxyphenyl)carbamate, such as melting point, boiling point, solubility, and density, have been characterized to facilitate its use in various applications. These properties are crucial for determining the compound's suitability for specific purposes and for designing materials and processes that incorporate it (Hatice Arı, 2016).
Chemical Properties Analysis
Investigations into the chemical properties of Methyl N-(4-methoxyphenyl)carbamate, including its reactivity, stability, and interactions with other compounds, are essential for its practical application in chemistry and related fields. Studies often focus on understanding its behavior in various environments and under different conditions to harness its full potential (Junjie Gao, 2007).
Applications De Recherche Scientifique
Synthesis of Substituted Products : Methyl N-(4-methoxyphenyl)carbamate is used in directed lithiation reactions. It undergoes double lithiation on the nitrogen and ortho to the directing metalating group, allowing the synthesis of various substituted products. This process is significant in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Catalysis in Ring Closure Reactions : This compound plays a role in methoxide ion-catalysed ring closure reactions of substituted phenyl carbamates. Such reactions are crucial for understanding chemical kinetics and developing new synthetic methodologies (Hanusek, Sedlák, Jansa, & Štěrba, 2006).
Electrophilic Amination and Acetamidation : It is involved in electrophilic amination and acetamidation reactions. These reactions are essential in modifying aromatic carbamates for potential applications in drug development and organic synthesis (Velikorodov, Kutlalieva, Stepkina, Shustova, & Poddubny, 2020).
Development of Anti-Pneumocystis Carinii Drugs : Methyl N-(4-methoxyphenyl)carbamate derivatives have been synthesized and evaluated as prodrugs against Pneumocystis carinii pneumonia, indicating its potential in medicinal chemistry (Rahmathullah, Hall, Bender, McCurdy, Tidwell, & Boykin, 1999).
Antimitotic Agent Research : Isomers of ethyl carbamate derivatives, including those with 4-methoxyphenyl groups, have been studied for their antimitotic properties, highlighting their potential use in cancer therapy (Temple & Rener, 1992).
Synthesis of Hetarylcarbamates : It is used in the synthesis of new functionally substituted hetarylcarbamates, which can have various applications in pharmaceuticals and organic chemistry (Velikorodov & Stepkina, 2016).
Study of Topoisomerases in Cancer Cells : Derivatives of Methyl N-(4-methoxyphenyl)carbamate have been studied for their activity against topoisomerases, enzymes crucial in DNA replication, indicating potential applications in cancer treatment (Turnbull, Meczes, Rogers, Lock, Sullivan, Finlay, Baguley, & Austin, 1999).
Spectroscopic Studies and Computational Calculations : The compound has been investigated using vibrational spectroscopy and quantum chemical methods, which are essential in understanding its chemical behavior and properties (Arı, Özpozan, Büyükmumcu, Kabacalı, & Saçmacı, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
methyl N-(4-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-5-3-7(4-6-8)10-9(11)13-2/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULGIYKLMVSIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333870 | |
| Record name | Methyl N-(4-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(4-methoxyphenyl)carbamate | |
CAS RN |
14803-72-6 | |
| Record name | Methyl N-(4-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N-(4-methoxyphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
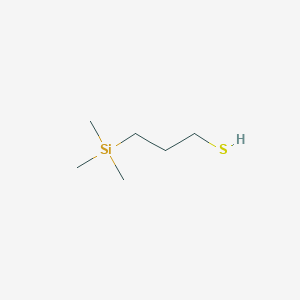
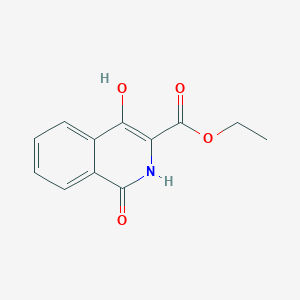
![Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B82903.png)

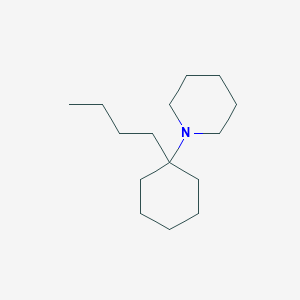
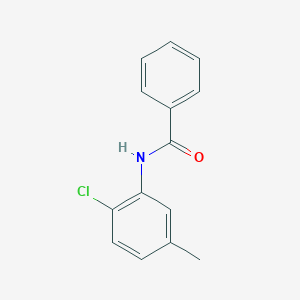
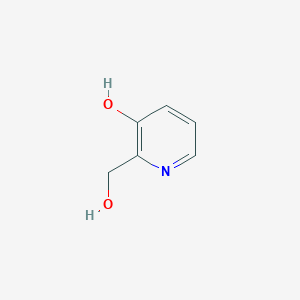
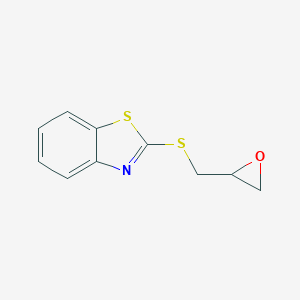
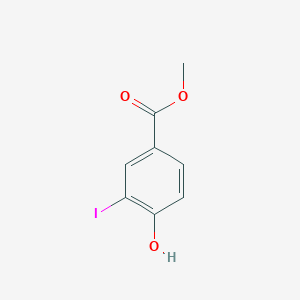
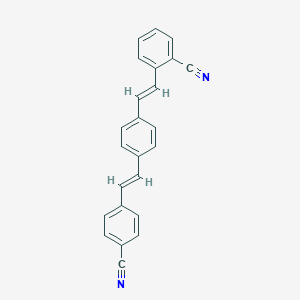
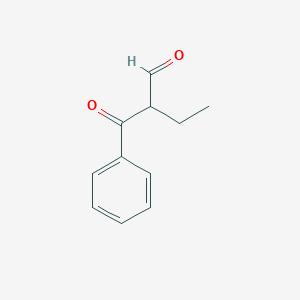
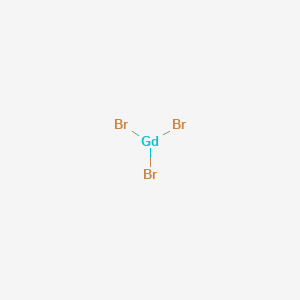
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)